BenchChemオンラインストアへようこそ!

Pyrimido[1,2-a]benzimidazol-2(1H)-one

Glaucoma Intraocular Pressure Ocular Hypotensive Agents

Pyrimido[1,2-a]benzimidazol-2(1H)-one is the archetypal, unsubstituted tricyclic heterocycle that fuses a benzimidazole ring with a 2‑pyrimidinone moiety. This scaffold is the entry point for a structurally diverse family of bioactive molecules investigated in oncological, anti‑infective, CNS, and cardiovascular programs.

Molecular Formula C10H7N3O
Molecular Weight 185.18 g/mol
CAS No. 24811-78-7
Cat. No. B1417404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimido[1,2-a]benzimidazol-2(1H)-one
CAS24811-78-7
Molecular FormulaC10H7N3O
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3N2C=CC(=O)N3
InChIInChI=1S/C10H7N3O/c14-9-5-6-13-8-4-2-1-3-7(8)11-10(13)12-9/h1-6H,(H,11,12,14)
InChIKeyIZRYCLMZDYFCMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrimido[1,2-a]benzimidazol-2(1H)-one (CAS 24811‑78‑7): Core Scaffold Profile for Preclinical and Synthetic Chemistry Procurement


Pyrimido[1,2-a]benzimidazol-2(1H)-one is the archetypal, unsubstituted tricyclic heterocycle that fuses a benzimidazole ring with a 2‑pyrimidinone moiety. This scaffold is the entry point for a structurally diverse family of bioactive molecules investigated in oncological, anti‑infective, CNS, and cardiovascular programs [1]. Its fully unsaturated planar framework provides a privileged pharmacophore that can be decorated at multiple positions, making it a versatile building block for medicinal chemistry campaigns and PROTAC synthesis .

Why Simply Interchanging Benzimidazole‑Fused Heterocycles Can Derail IOP‑Lowering Projects


The choice between a pyrimido[1,2-a]benzimidazole and an imidazo[1,2-a]benzimidazole core is not neutral; it determines whether a compound achieves significant intraocular pressure (IOP) reduction. In a normotensive rat model, three out of three tested pyrimido[1,2-a]benzimidazole derivatives (RU 551, RU 555, RU 839) delivered significant IOP lowering, whereas only one imidazo[1,2-a]benzimidazole derivative (RU 615) did so despite a larger analogue pool [1]. Pharmacophore analysis corroborated that the six‑membered non‑conjugated heterocyclic ring of the pyrimido[1,2-a]benzimidazole class is inherently more promising for high IOP‑lowering activity [1]. Therefore, substituting an imidazo‑fused analog without experimental validation risks losing the desired pharmacodynamic effect entirely.

Quantitative Differentiation: Pyrimido[1,2-a]benzimidazol-2(1H)-one vs. Closest Core‑Isosteric Alternatives


Head‑to‑Head IOP‑Lowering Success Rate: Pyrimido[1,2-a]benzimidazole vs. Imidazo[1,2-a]benzimidazole in Normotensive Rats

In a standardized ocular normotensive rat assay with unilateral topical instillation (0.1–0.4 % w/v), three pyrimido[1,2-a]benzimidazole derivatives—RU 551, RU 555, and RU 839—all produced significant IOP reduction over 6 h. In contrast, among the imidazo[1,2-a]benzimidazole congeners tested, only RU 615 elicited a meaningful response; the remaining imidazo analogues showed no, weak, or inconsistent effects [1]. Pharmacophore analysis further identified the non‑conjugated six‑membered heterocyclic ring of the pyrimido‑scaffold as a critical feature for high IOP‑lowering activity [1].

Glaucoma Intraocular Pressure Ocular Hypotensive Agents

Sub‑Micromolar Anti‑Leukemia Growth Inhibition of 2,4‑Diaryl‑Pyrimido[1,2-a]benzimidazole Derivative 5h

Compound 5h, a 2,4‑diaryl‑substituted pyrimido[1,2-a]benzimidazole, displayed potent anti‑tumor activity across the NCI‑DTP 60‑cell‑line panel, with GI50 values spanning 0.35–9.43 μM and sub‑micromolar potency specifically toward leukemia cell lines [1]. When further profiled on a panel of five human acute leukemia lines (HL60, MOLM‑13, MV4‑11, CCRF‑CEM, THP‑1), 5h and its congeners 5e–h achieved single‑digit micromolar GI50 values in all lines [1]. Kinase profiling against 338 human kinases revealed that 5e and 5h significantly inhibited BMX, a kinase not addressed by the initially screened targets (FLT3, ABL, CDK2, GSK3) [1].

Acute Myeloid Leukemia GI50 Kinase Profiling

High‑Affinity USP5 Binding and Synergistic HDAC‑Inhibitor Enhancement in Neuroblastoma

The pyrimido[1,2-a]benzimidazole derivative 65a (also designated 3a in the published article) bound to ubiquitin‑specific protease 5 (USP5) with a dissociation constant Kd of 0.47 μM in microscale thermophoresis assays [1]. In neuroblastoma cell lines, 65a exhibited IC50 values of 0.78 μM (SK‑N‑BE(2)‑C) and 2.00 μM (Kelly), while displaying a 7.5‑fold therapeutic window relative to normal MRC‑5 fibroblasts (IC50 = 15.0 μM) [1]. 65a also synergistically enhanced the efficacy of HDAC inhibitors SAHA and panobinostat, and its cytotoxicity was genetically validated to depend on USP5 and MYCN expression [1].

Neuroblastoma USP5 Inhibitor Deubiquitinase

Nanomolar Antiparasitic Activity of 2‑(3‑Fluorophenyl)‑Pyrimido[1,2-a]benzimidazole Derivative 2a Against Leishmania major

Compound 2a, a 3‑fluorophenyl‑substituted pyrimido[1,2-a]benzimidazole, exhibited excellent antiparasitic activity against Leishmania major promastigotes and amastigotes with EC50 values in the nanomolar range [1]. Within the same series, compound 3b showed reduced anti‑Leishmania activity but displayed superior selectivity against Toxoplasma gondii, demonstrating that the pyrimido[1,2-a]benzimidazole core can be tuned for parasite‑specific potency [1].

Leishmaniasis Antiparasitic Agents EC50

Corticotropin‑Releasing Factor 1 Receptor Antagonism: Picomolar Binding Achieved from the Pyrimido[1,2-a]benzimidazole Template

A 1,2,3,4‑tetrahydropyrimido[1,2-a]benzimidazole derivative (2e) displayed an IC50 of 7.1 nM in CRF1 receptor binding assays, and subsequent lead optimization yielded compound 42c‑R with an IC50 of 58 nM and 68 % oral bioavailability in rats [1]. In vivo, 42c‑R dose‑dependently inhibited [125I]‑CRF binding in the frontal cortex and suppressed CRF‑induced locomotor activation [1].

CRF1 Antagonist Anxiety Depression

Human Platelet PDE3 Inhibition by 2‑(Piperazinyl)pyrimido[1,2-a]benzimidazol‑4(10H)‑one Derivatives

A series of 10‑substituted 2‑(1‑piperazinyl)pyrimido[1,2-a]benzimidazol‑4(10H)‑ones (6a‑o) were evaluated for inhibition of human platelet aggregation induced by ADP, collagen, or the Ca²⁺ ionophore A23187. Nine of the fifteen piperazinyl‑derivatives (6g‑o) demonstrated good inhibitory properties against all three aggregation agonists [1]. Molecular modeling confirmed that the best compounds, 6i and 6o, dock productively into the catalytic site of human PDE3B [1].

Antiplatelet PDE3 Inhibitor Thrombosis

Procurement‑Driven Application Scenarios for Pyrimido[1,2-a]benzimidazol-2(1H)-one (CAS 24811‑78‑7)


Ocular Hypotensive Lead Discovery: Prioritize the Pyrimido‑Core for IOP‑Lowering SAR Libraries

Based on the direct scaffold‑comparison evidence that pyrimido[1,2-a]benzimidazole derivatives consistently achieve significant IOP reduction while imidazo[1,2-a]benzimidazole analogs generally fail, procurement of CAS 24811‑78‑7 as the starting core for parallel‑synthesis libraries directly reduces SAR‑exploration attrition. The non‑conjugated six‑membered heterocyclic ring is a validated pharmacophoric feature for high‑efficacy IOP lowering [1].

Anti‑Leukemia Drug Discovery: Building Sub‑Micromolar BMX Kinase Inhibitors from the 2,4‑Diaryl‑Substitution Template

The pyrimido[1,2-a]benzimidazole scaffold has produced compound 5h, which achieves GI50 values as low as 0.35 μM in leukemia panels and selectively inhibits BMX kinase after broad‑panel profiling [1]. Researchers focused on AML or kinase‑selective inhibitor development should procure this core to exploit the established kinase‑inhibitory promiscuity that enables hit‑to‑lead optimization in unexplored kinome space.

Neuroblastoma‑Targeted Deubiquitinase Probe Development: Leveraging the USP5‑Engagement Motif

The core scaffold yields USP5 ligands (e.g., 65a) with Kd = 0.47 μM and a substantial therapeutic window (>7‑fold) over normal fibroblasts, in addition to synergistic activity with HDAC inhibitors [1]. Procurement of CAS 24811‑78‑7 is justified for USP5‑targeted probe synthesis and for developing USP5‑dependent MYCN‑degradation enhancers in neuroblastoma treatment.

Anti‑Parasitic Neglected‑Disease Drug Design: Nanomolar Potency with Green‑Chemistry‑Compatible Synthesis

The fluorophenyl‑substituted derivative 2a reaches nanomolar EC50 against Leishmania major and is produced via straightforward one‑pot green‑chemistry methods [1]. This dual advantage—high potency and sustainable, scalable manufacturing—makes CAS 24811‑78‑7 an attractive core for global health organizations and industrial partners developing accessible anti‑leishmanial agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrimido[1,2-a]benzimidazol-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.